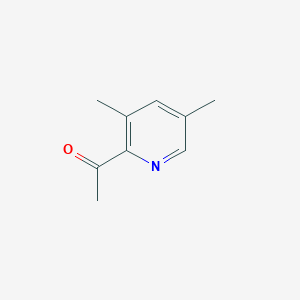
1-(3,5-Dimethylpyridin-2-YL)ethanone
Cat. No. B011157
Key on ui cas rn:
110788-51-7
M. Wt: 149.19 g/mol
InChI Key: UQZDMUZXJFQIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608070B1
Procedure details


The title compound was prepared from 3,5-dimethylpyridinecarbonitrile (K. Takahashi et al., J. Heterocycl. Chem., 1978, 15, 893) according to the procedure for preparing 2-acetyl-4-chloropyridine described in Example 33. 1H-NMR (CDCl3) δ: 8.32 (1H, s), 7.37 (1H, s), 2.69 (3H, s), 2.56 (3H, s), 2.36 (3H, s). 2-Bromoacetyl-3,5-dimethylpyridine hydrobromide:


Name
2-Bromoacetyl-3,5-dimethylpyridine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
CC1C(C#N)=NC=C(C)C=1.C(C1C=C(Cl)C=CN=1)(=O)C.Br.Br[CH2:23][C:24]([C:26]1[C:31]([CH3:32])=[CH:30][C:29]([CH3:33])=[CH:28][N:27]=1)=[O:25]>>[C:24]([C:26]1[C:31]([CH3:32])=[CH:30][C:29]([CH3:33])=[CH:28][N:27]=1)(=[O:25])[CH3:23] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=C(C1)C)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=CC(=C1)Cl
|
Step Three
|
Name
|
2-Bromoacetyl-3,5-dimethylpyridine hydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrCC(=O)C1=NC=C(C=C1C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=NC=C(C=C1C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
